5-Hydroxymethyluracil (5hmU), also known as 5-hydroxymethyl-2'-deoxyuridine (HMdU) in its nucleoside form, is a modified pyrimidine base found in DNA. [, , , , ] It arises primarily from two mechanisms:
(1) Oxidative Damage: 5hmU can be formed by the oxidation of the methyl group of thymine in DNA by reactive oxygen species (ROS) or ionizing radiation. [, , , , ] This process is considered a form of oxidative DNA damage.
(2) Enzymatic Oxidation: Recent studies have identified that Ten-Eleven Translocation (TET) enzymes can catalyze the oxidation of thymine to 5hmU in mammalian DNA. [, ] This finding suggests a possible role for 5hmU as an epigenetic mark.
5hmU is found in various organisms, including mammals, dinoflagellates, and even some bacteriophages. [, , , , ] Its function and implications in different biological contexts are still under active investigation.
5-Hydroxymethyluracil is classified as a pyrimidine derivative. It arises from the enzymatic action of ten-eleven translocation enzymes, which oxidize thymine to create this modified base. This process occurs in various organisms, including mammals and certain protozoa like Leishmania species, where it serves as a key post-replicative nucleobase modification .
The synthesis of 5-hydroxymethyluracil can be achieved through several methods:
The molecular structure of 5-hydroxymethyluracil consists of a uracil base with a hydroxymethyl group (-CH2OH) attached at the 5-position. This modification alters the hydrogen bonding properties of the base, enabling it to pair preferentially with guanine under certain conditions.
5-Hydroxymethyluracil participates in various chemical reactions:
The mechanism by which 5-hydroxymethyluracil functions involves several key processes:
5-Hydroxymethyluracil has several scientific applications:
5-Hydroxymethyluracil (5-hydroxymethyluracil) is a pyrimidine derivative with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol (IUPAC name: 5-(hydroxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione; CAS Registry Number: 4433-40-3). Its core structure consists of a uracil ring (pyrimidine-2,4-dione) substituted with a hydroxymethyl (–CH₂OH) group at the C5 position (Figure 1). This modification replaces the methyl group of thymine (5-methyluracil) with a polar hydroxymethyl moiety, fundamentally altering its chemical behavior [4] [8].
Table 1: Key Molecular Properties of 5-Hydroxymethyluracil
Property | Value/Description |
---|---|
Molecular formula | C₅H₆N₂O₃ |
Average molecular weight | 142.11 g/mol |
Monoisotopic mass | 142.0378 g/mol |
Hydrogen bond donors | 3 (two ring nitrogen atoms, one hydroxyl group) |
Hydrogen bond acceptors | 3 (two carbonyl oxygens, one hydroxyl oxygen) |
Tautomeric forms | Lactam (dominant) ↔ Lactim |
Canonical SMILES | OC[C@H]1C=NC(=O)NC1=O |
In aqueous solutions, 5-hydroxymethyluracil exhibits tautomerism between the predominant lactam (diketo) form and the minor lactim (keto-enol) form. The hydroxymethyl group also displays conformational flexibility, adopting gauche or anti orientations relative to the pyrimidine ring, which influences its hydrogen-bonding capacity with DNA polymerase active sites or repair enzymes. Notably, the hydroxymethyl substituent can undergo reversible hemiaminal formation with aldehydes, a property not shared with thymine [1] [4].
The hydroxymethyl group confers distinct physicochemical properties compared to thymine:
Table 2: Physicochemical Comparison with Thymine
Property | 5-Hydroxymethyluracil | Thymine |
---|---|---|
Water solubility | 44 mg/mL | 38 mg/mL |
logP | −1.7 | −0.7 |
Polar surface area | 78.43 Ų | 61.7 Ų |
Duplex melting point (ΔTₘ) | −2.5°C (per substitution) | Reference (0°C) |
Base stacking energy | Reduced by 15–20% | Standard |
5-Hydroxymethyluracil occupies a unique position among modified pyrimidines due to its dual origin (oxidative damage vs. enzymatic modification) and structural features:
Table 3: Functional Comparison of Modified Pyrimidines in DNA
Base | Chemical Feature | Origin | Repair Glycosylases | Epigenetic Role |
---|---|---|---|---|
Thymine | −CH₃ | Canonical base | None | None |
5-Hydroxymethyluracil | −CH₂OH | Thymine oxidation / TET activity | SMUG1, TDG, MBD4 | Proposed in stem cells |
5-Hydroxymethylcytosine | −CH₂OH (cytosine ring) | TET oxidation of 5-methylcytosine | TDG (weakly) | Established |
5-Formyluracil | −CHO | Further oxidation of 5-hydroxymethyluracil | TDG, hSMUG1 | Unlikely |
Thymine glycol | Saturated ring | ROS-induced thymine oxidation | NTH1, NEIL1 | None |
Functionally, 5-hydroxymethyluracil is recognized by base excision repair (BER) glycosylases (e.g., SMUG1, TDG, MBD4) with varying efficiencies. Structural studies of MBD4 in complex with 5-hydroxymethyluracil reveal specific recognition of the O2, N3, and O4 atoms via hydrogen bonds, distinguishing it from cytosine derivatives. This specificity confines excision to uracil/thymine analogs while excluding canonical cytosine [5] [6]. In contrast, oxidized purines (e.g., 8-oxoguanine) are recognized by entirely different repair pathways (e.g., OGG1 glycosylase), highlighting the substrate discrimination inherent in DNA repair systems [1] [6].
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